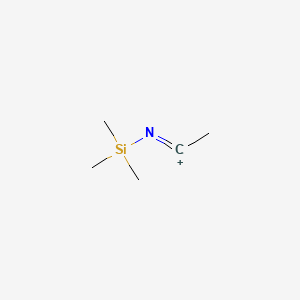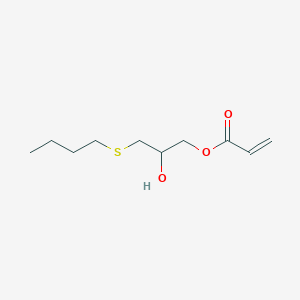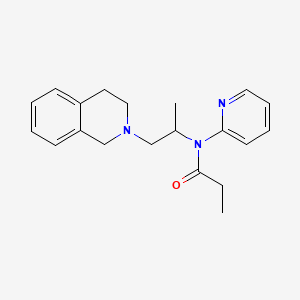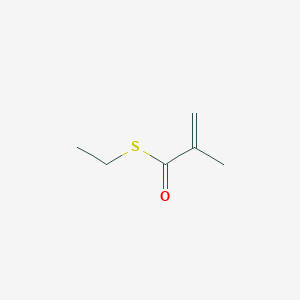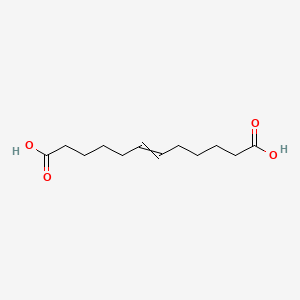
Dodec-6-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-6-enedioic acid is a dicarboxylic acid with a twelve-carbon chain and a double bond at the sixth carbon. . This compound is part of the broader family of fatty acids and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodec-6-enedioic acid can be synthesized through various organic reactions. One common method involves the oxidation of dodec-6-ene using strong oxidizing agents. The reaction conditions typically include a solvent such as acetic acid and a catalyst like potassium permanganate.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Dodec-6-enedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in dodecanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alcohols in the presence of sulfuric acid.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Dodecanedioic acid.
Substitution: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
Dodec-6-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of dodec-6-enedioic acid involves its interaction with various molecular targets and pathways. In metabolic pathways, it is converted into dodec-6-enedioyl-CoA, which is then transported into the mitochondria for beta-oxidation . This process involves the enzyme carnitine palmitoyltransferase 1, which facilitates the transport of dodec-6-enedioyl-CoA into the mitochondria .
Vergleich Mit ähnlichen Verbindungen
Dodecanedioic acid: Similar in structure but lacks the double bond.
Dodec-2-enedioic acid: Similar in structure but has the double bond at the second carbon.
Uniqueness: Dodec-6-enedioic acid is unique due to the position of its double bond, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
55311-06-3 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
dodec-6-enedioic acid |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
YSZHWEFMJGSGMS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC=CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


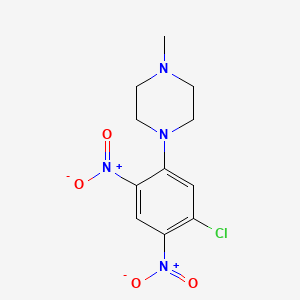
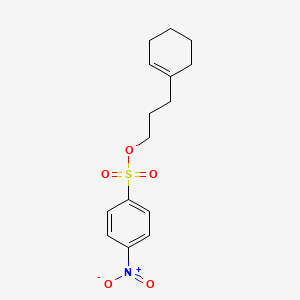


![5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol](/img/structure/B14634461.png)
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
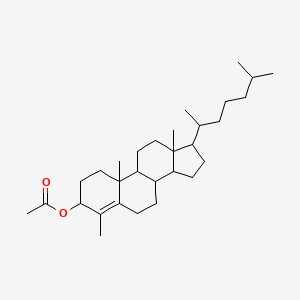
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
